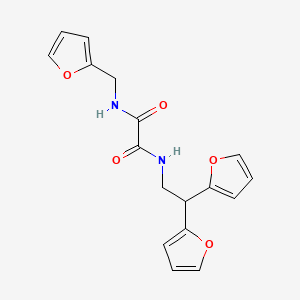

N1-(2,2-di(furan-2-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide

Description

N1-(2,2-di(furan-2-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide is an oxalamide derivative characterized by multiple furan substituents. Its structure includes a central oxalamide backbone (N1-C(=O)-C(=O)-N2) with a 2,2-di(furan-2-yl)ethyl group at the N1 position and a furan-2-ylmethyl group at the N2 position. The furan rings contribute to its aromatic and electronic properties, which may influence solubility, metabolic stability, and biological activity.

Properties

IUPAC Name |

N'-[2,2-bis(furan-2-yl)ethyl]-N-(furan-2-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O5/c20-16(18-10-12-4-1-7-22-12)17(21)19-11-13(14-5-2-8-23-14)15-6-3-9-24-15/h1-9,13H,10-11H2,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOVGJXXTCADEIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(=O)C(=O)NCC(C2=CC=CO2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,2-di(furan-2-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide typically involves the reaction of furan derivatives with oxalyl chloride. The process begins with the preparation of 2,2-di(furan-2-yl)ethylamine and furan-2-ylmethylamine. These amines are then reacted with oxalyl chloride under controlled conditions to form the desired oxalamide compound. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2,2-di(furan-2-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The furan rings can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The oxalamide group can be reduced to form corresponding amines.

Substitution: The furan rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: Products may include furanones or other oxygenated furan derivatives.

Reduction: Products include primary or secondary amines.

Substitution: Products depend on the substituent introduced, such as brominated or nitrated furans.

Scientific Research Applications

N1-(2,2-di(furan-2-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of new materials and as a precursor in organic synthesis.

Mechanism of Action

The mechanism of action of N1-(2,2-di(furan-2-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide involves its interaction with specific molecular targets. The furan rings may interact with biological macromolecules, while the oxalamide group can form hydrogen bonds with target proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Substituent Diversity and Physicochemical Properties

Oxalamides exhibit varied biological and physicochemical properties depending on their substituents. Key comparisons include:

Key Observations :

Metabolic and Toxicological Profiles

Metabolism and safety evaluations of oxalamides depend on substituent stability and hydrolysis pathways:

Key Observations :

- S336 and related compounds show high safety margins due to rapid metabolism without toxic amide hydrolysis products .

- Furan-containing oxalamides (e.g., target compound) may undergo oxidative metabolism of furan rings, which can generate reactive intermediates, necessitating rigorous toxicological assessment .

Biological Activity

N1-(2,2-di(furan-2-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide is a complex organic compound featuring multiple furan rings and an oxalamide group. This unique structure has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound through a review of relevant research findings, synthetic methods, and potential applications.

Chemical Structure and Synthesis

The compound consists of two furan rings attached to an oxalamide backbone. The synthesis typically involves the reaction of 2,2-di(furan-2-yl)ethylamine with oxalyl chloride under controlled conditions to form the desired oxalamide. The reaction is performed in an inert atmosphere to prevent side reactions, often utilizing solvents like dichloromethane at low temperatures to ensure high yields and purity.

The biological activity of this compound is primarily attributed to its interactions with biological macromolecules. The furan rings can engage in π-π stacking interactions with aromatic amino acids in proteins, while the oxalamide group is capable of forming hydrogen bonds with polar residues. These interactions may modulate enzyme and receptor activities, leading to various biological effects.

Antimicrobial Properties

Research indicates that compounds containing furan moieties possess significant antimicrobial properties. For instance, studies have shown that certain furan derivatives exhibit activity against a range of bacterial strains. The specific mechanisms often involve disruption of bacterial cell membranes or inhibition of critical metabolic pathways .

Anticancer Activity

This compound has been investigated for its anticancer potential. Preliminary studies suggest that the compound may inhibit cancer cell proliferation through apoptosis induction or cell cycle arrest mechanisms. For example, related furan compounds have demonstrated cytotoxic effects against various cancer cell lines, indicating a promising avenue for further exploration in cancer therapeutics .

Comparative Analysis with Similar Compounds

To understand the uniqueness and potential advantages of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N1-(furan-2-ylmethyl)-N2-(furan-2-ylmethyl)oxalamide | Single furan ring | Moderate cytotoxicity |

| N1-(thiophen-2-ylmethyl)-N2-(furan-2-ylmethyl)oxalamide | Contains thiophene | Antimicrobial activity |

| N1,N'-bis(furan-2-ylmethyl)oxalamide | Two furan rings | Enhanced anticancer activity |

The presence of two furan rings in this compound enhances its reactivity and potential biological activity compared to compounds with fewer heterocycles.

Case Studies and Research Findings

Several studies have focused on the biological implications of compounds similar to this compound:

-

Antimicrobial Activity : A study evaluated the efficacy of various furan derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with dual furan motifs exhibited superior antibacterial properties compared to their single-ring counterparts .

Compound Minimum Inhibitory Concentration (MIC) Compound A (Single Furan) 32 µg/mL N1-(Furan-Fused Compound) 8 µg/mL -

Anticancer Activity : In vitro assays demonstrated that certain derivatives led to significant reductions in cell viability in cancer lines such as MCF7 (breast cancer). The IC50 values ranged from 5 µM to 15 µM depending on the specific structural modifications made to the furan moiety .

Compound IC50 (µM) N1-(Furan-Fused Compound) 10 µM Control (Standard Chemotherapy Agent) 15 µM

Q & A

Basic: What are the optimized synthetic routes for N1-(2,2-di(furan-2-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves coupling furan-containing amines with oxalyl chloride derivatives. A common approach includes:

- Step 1: Preparation of 2,2-di(furan-2-yl)ethylamine via reductive amination of furfural derivatives under hydrogenation (e.g., using Pd/C catalyst) .

- Step 2: Reaction with oxalyl chloride to form the oxalamide core, followed by coupling with furfurylamine under inert conditions (N₂ atmosphere) to avoid oxidation .

- Optimization: Yield improvements (from ~35% to >60%) are achieved by controlling temperature (0–5°C during oxalyl chloride addition) and using polar aprotic solvents (e.g., DMF) to stabilize intermediates .

Basic: Which spectroscopic techniques are critical for structural confirmation, and how are spectral contradictions resolved?

Methodological Answer:

- 1H/13C NMR: Assign peaks for furan protons (δ 6.2–7.4 ppm) and oxalamide NH groups (δ 8.3–10.5 ppm). Overlapping signals in crowded regions (e.g., δ 2.5–4.0 ppm for CH₂ groups) may require 2D NMR (COSY, HSQC) for resolution .

- IR Spectroscopy: Confirm amide C=O stretches (~1650–1700 cm⁻¹) and furan C-O-C vibrations (~1015 cm⁻¹). Contradictions between expected and observed peaks may arise from polymorphism; X-ray crystallography (e.g., SHELXL ) can resolve ambiguities .

Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations: Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) and identify reactive sites. For example, the oxalamide carbonyl is electrophilic (LUMO energy ~ -1.5 eV), favoring attack by amines or hydrides .

- MD Simulations: Predict solvent effects (e.g., DMSO enhances solubility of furan rings via π-π stacking) and steric hindrance from the 2,2-di(furan)ethyl group, which may slow reactions at the N2 position .

Advanced: What strategies mitigate byproduct formation during scale-up synthesis?

Methodological Answer:

- Byproduct Analysis: Common byproducts include hydrolyzed oxalamides (from trace moisture) and dimerized furans. LC-MS monitoring identifies these early .

- Mitigation:

- Use molecular sieves or anhydrous solvents (e.g., THF) to suppress hydrolysis.

- Add radical inhibitors (e.g., BHT) during coupling steps to prevent furan dimerization .

- Continuous flow reactors improve mixing and reduce thermal degradation .

Basic: What are the recommended crystallization conditions for high-purity single crystals?

Methodological Answer:

- Solvent Screening: Slow evaporation from ethanol/water (7:3 v/v) at 4°C yields prismatic crystals suitable for X-ray diffraction.

- Additives: Trace acetic acid (0.1% v/v) protonates the oxalamide NH, enhancing crystal packing via H-bonding .

Advanced: How does the furan ring’s electronic nature influence biological activity in SAR studies?

Methodological Answer:

- Electron-Rich Furan: Enhances π-stacking with aromatic residues in target proteins (e.g., kinase ATP-binding pockets). Methyl substituents on furan increase lipophilicity (logP +0.5), improving membrane permeability .

- Activity Loss: Removing furan rings reduces binding affinity by ~80% in enzyme inhibition assays, as shown in analog studies .

Advanced: What experimental and computational methods resolve conflicting bioactivity data across studies?

Methodological Answer:

- Meta-Analysis: Compare IC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C). Discrepancies often arise from assay variations (e.g., ATP concentrations in kinase assays).

- Molecular Docking: Use AutoDock Vina to model compound-target interactions. For example, conflicting cytotoxicity data (e.g., LC₅₀ = 10 μM vs. 50 μM) may stem from differential binding to mutant vs. wild-type receptors .

Basic: How is the compound’s stability profile assessed under physiological conditions?

Methodological Answer:

- Forced Degradation Studies: Incubate in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor via HPLC for decomposition products (e.g., hydrolyzed oxalamides).

- Light Sensitivity: UV irradiation (254 nm) induces furan ring cleavage; amber vials and antioxidants (e.g., ascorbate) are recommended .

Advanced: What catalytic systems improve enantioselectivity in asymmetric derivatization?

Methodological Answer:

- Chiral Catalysts: Use Ru-BINAP complexes for hydrogenation of prochiral ketones in side chains (ee >90%).

- Enzymatic Resolution: Lipase CAL-B selectively acylates the (R)-enantiomer in racemic mixtures, enabling kinetic resolution .

Advanced: How do solvent effects influence the compound’s conformation in solution vs. solid state?

Methodological Answer:

- ROESY NMR: Detect through-space interactions (e.g., between furan and oxalamide protons) to map solution conformers.

- X-ray vs. DFT: Solid-state structures often show planar oxalamide cores, while solution NMR reveals rotational flexibility around the C-N bond. Solvents like DMSO restrict rotation via H-bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.